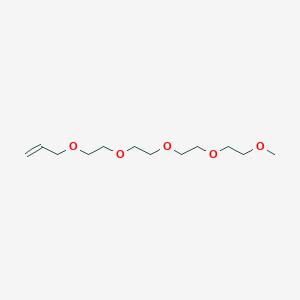
1,2,4-Trifluoro-3-iodobenzene
Overview
Description
1,2,4-Trifluoro-3-iodobenzene is a halogenated aromatic compound with the molecular formula C6H2F3I. It is characterized by the presence of three fluorine atoms and one iodine atom attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trifluoro-3-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1,2,4-trifluorobenzene. This process typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Another method involves the diazotization of 3,4-difluoroaniline followed by a Sandmeyer reaction. In this process, 3,4-difluoroaniline is first treated with nitrous acid to form a diazonium salt, which is then reacted with potassium iodide to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trifluoro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form hypervalent iodine compounds, such as iodosobenzene bis(trifluoroacetate).
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or phenyliodine bis(trifluoroacetate) are used under acidic or neutral conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly employed in these reactions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted anilines.
Oxidation Reactions: Products include hypervalent iodine compounds and various oxidized derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
1,2,4-Trifluoro-3-iodobenzene has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials, such as liquid crystals and polymers.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Chemical Biology: Researchers use it to study the effects of halogenation on biological systems and to develop new biochemical probes.
Mechanism of Action
The mechanism of action of 1,2,4-trifluoro-3-iodobenzene is primarily related to its ability to undergo various chemical transformations. The presence of both fluorine and iodine atoms allows it to participate in unique reactions that are not possible with other halogenated compounds. For example, the iodine atom can be selectively activated for substitution or coupling reactions, while the fluorine atoms provide stability and influence the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trifluoro-4-iodobenzene: Similar in structure but with different positions of fluorine and iodine atoms.
2,3,4-Trifluoroiodobenzene: Another isomer with a different arrangement of fluorine atoms.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Contains three iodine atoms and is used in different applications.
Uniqueness
1,2,4-Trifluoro-3-iodobenzene is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and material science, where precise control over molecular structure is essential.
Properties
IUPAC Name |
1,2,4-trifluoro-3-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNQGEQNNUOSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596172 | |
| Record name | 1,2,4-Trifluoro-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190385-24-0 | |
| Record name | 1,2,4-Trifluoro-3-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine](/img/structure/B1627590.png)













